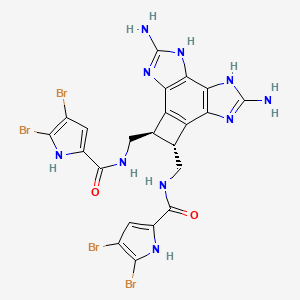
benzosceptrin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzosceptrin C is a natural marine alkaloid compound isolated from the sponge Agelas dendromorpha. It is characterized by a unique benzocyclobutane framework and belongs to the pyrrole-2-aminoimidazole class of marine alkaloids. This compound has garnered significant attention due to its potential antitumor properties, particularly its ability to inhibit the programmed cell death ligand-1 (PD-L1) pathway, which plays a crucial role in cancer immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The natural abundance of benzosceptrin C is extremely low, which has necessitated the development of synthetic methods to produce this compound in sufficient quantities for research. The synthesis of this compound involves multiple steps, including the formation of the benzocyclobutane core and the introduction of the pyrrole-2-aminoimidazole moiety. Key steps in the synthesis include:
- Formation of the benzocyclobutane core through cyclization reactions.
- Introduction of the pyrrole-2-aminoimidazole moiety via condensation reactions.
- Final purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most production is carried out in research laboratories using the synthetic routes mentioned above .
Análisis De Reacciones Químicas
Types of Reactions
Benzosceptrin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the benzocyclobutane core or the pyrrole-2-aminoimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
Benzosceptrin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell signaling and immune responses.
Medicine: Explored for its potential as an antitumor agent, particularly in cancer immunotherapy. .
Mecanismo De Acción
Benzosceptrin C exerts its effects by targeting the enzyme DHHC3, which is responsible for the palmitoylation of PD-L1. By inhibiting DHHC3, this compound prevents the palmitoylation of PD-L1, leading to its transfer from the membrane to the cytoplasm. This triggers lysosome-mediated degradation of PD-L1, thereby reducing its abundance on the cell surface. As a result, the interaction between PD-1 and PD-L1 is disrupted, leading to the activation of cytotoxic T cells and enhanced antitumor immunity .
Comparación Con Compuestos Similares
Benzosceptrin C is unique due to its benzocyclobutane framework and its specific mechanism of action involving DHHC3 and PD-L1. Similar compounds include:
Agelastatin A: Another marine alkaloid with antitumor properties but different structural features.
Sceptrin: A related compound with a different mechanism of action.
Manzacidin A: Another pyrrole-2-aminoimidazole alkaloid with distinct biological activities
This compound stands out due to its specific targeting of the PD-L1 pathway and its potential as an alternative to monoclonal antibody-based therapies .
Propiedades
Fórmula molecular |
C22H18Br4N10O2 |
|---|---|
Peso molecular |
774.1 g/mol |
Nombre IUPAC |
4,5-dibromo-N-[[(3R,4R)-8,13-diamino-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-7,9,12,14-tetrazatetracyclo[9.3.0.02,5.06,10]tetradeca-1(11),2(5),6(10),7,13-pentaen-3-yl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H18Br4N10O2/c23-7-1-9(31-17(7)25)19(37)29-3-5-6(4-30-20(38)10-2-8(24)18(26)32-10)12-11(5)13-15(35-21(27)33-13)16-14(12)34-22(28)36-16/h1-2,5-6,31-32H,3-4H2,(H,29,37)(H,30,38)(H3,27,33,35)(H3,28,34,36)/t5-,6-/m1/s1 |
Clave InChI |
ISLJSGNSELMNBP-PHDIDXHHSA-N |
SMILES isomérico |
C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H](C3=C2C4=C(C5=C3N=C(N5)N)NC(=N4)N)CNC(=O)C6=CC(=C(N6)Br)Br |
SMILES canónico |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C3=C2C4=C(C5=C3N=C(N5)N)NC(=N4)N)CNC(=O)C6=CC(=C(N6)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



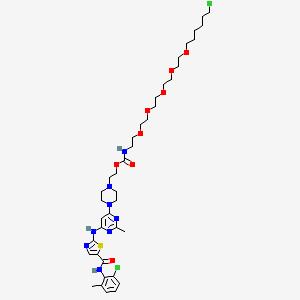
![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
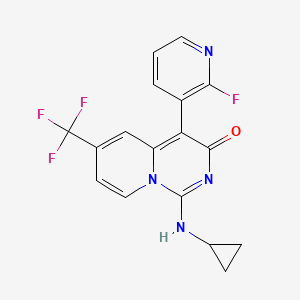

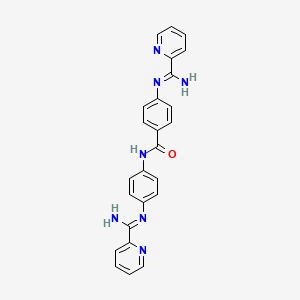
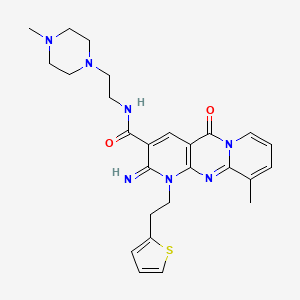
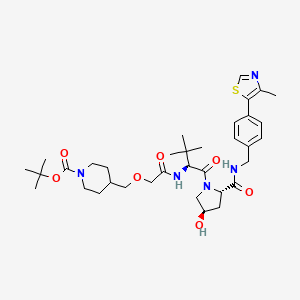
![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)
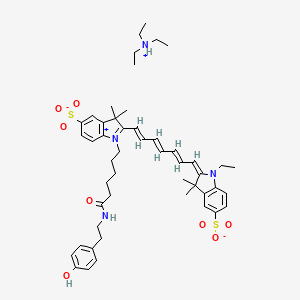
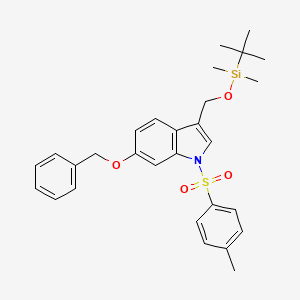

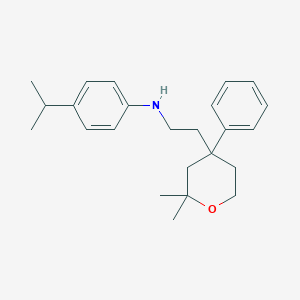
![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)
